

Fmoc-AOAc-OH: A Versatile Tool in Drug Discovery and Development

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Compound of Interest

Compound Name: *Fmoc-AOAc-OH*

Cat. No.: *B557817*

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Introduction

Fmoc-AOAc-OH, also known as (Fmoc-aminoxy)acetic acid, is a valuable bifunctional molecule widely utilized in medicinal chemistry and drug discovery.^[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected aminoxy group and a carboxylic acid, makes it an ideal building block for various applications, including peptide synthesis, and as a linker in the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).^{[1][2][3]} The Fmoc group provides a temporary protecting group for the amino function, which can be selectively removed under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).^[4] The aminoxy and carboxylic acid functionalities, on the other hand, allow for versatile conjugation strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Fmoc-AOAc-OH** is presented in the table below.

| Property | Value | References |
|--------------------|--|---|
| Synonyms | Fmoc-Aoa-OH, (Fmoc-aminoxy)acetic acid | [1] |
| CAS Number | 123106-21-8 | [1] [5] [6] [7] |
| Molecular Formula | C17H15NO5 | [1] [5] [6] [7] |
| Molecular Weight | 313.3 g/mol | [5] [6] [7] |
| Appearance | White crystalline powder | [1] |
| Purity | 95 - 100% | [1] [6] |
| Melting Point | 121 - 138 °C | [1] |
| Storage Conditions | 0 - 8 °C | [1] |

Application 1: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-AOAc-OH serves as a crucial building block in SPPS, enabling the introduction of an aminoxy functional group into a peptide sequence.[\[1\]](#) This functionality can be used for subsequent modifications, such as the site-specific attachment of labels, imaging agents, or other molecules of interest through the formation of a stable oxime bond. The Fmoc/tBu synthesis strategy is the most commonly used methodology for SPPS.[\[8\]](#)

Experimental Protocol: Incorporation of Fmoc-AOAc-OH into a Peptide using Manual SPPS

This protocol describes a general procedure for the incorporation of **Fmoc-AOAc-OH** into a peptide sequence on a Rink Amide resin for a C-terminal amide. Optimization of reaction times and reagent equivalents may be necessary depending on the specific peptide sequence.

Materials:

- Rink Amide resin

- N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)

- 20% (v/v) Piperidine in DMF

- **Fmoc-AOAc-OH**

- Fmoc-protected amino acids

- Coupling reagent (e.g., HBTU/HOBt or HATU)

- N,N-Diisopropylethylamine (DIPEA)

- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[\[9\]](#)

- Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5 minutes.

- Drain the solution.

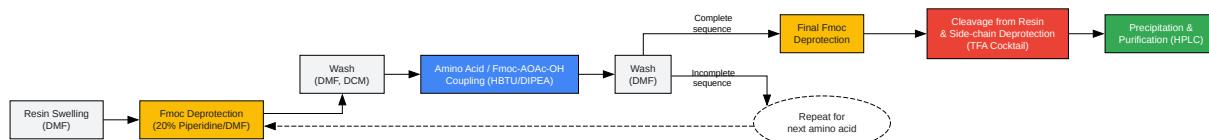
- Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[\[9\]](#)

- Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

- Coupling of the First Amino Acid:

- In a separate vessel, activate the first Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.

- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), repeat the coupling step.[10]
- Wash the resin with DMF.
- Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired sequence.
- Incorporation of **Fmoc-AOAc-OH**: At the desired position in the peptide sequence, use **Fmoc-AOAc-OH** in the coupling step (Step 3).
- Final Fmoc Deprotection: After coupling the last amino acid (or **Fmoc-AOAc-OH**), perform a final Fmoc deprotection as described in Step 2.
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry it under vacuum.[11]
 - Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11]
 - Filter the resin and collect the filtrate.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



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General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application 2: Antibody-Drug Conjugates (ADCs)

Fmoc-AOAc-OH can be utilized as a component of a linker in the synthesis of ADCs.[3][12] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[13][14] The linker plays a critical role in the stability and efficacy of the ADC.[13] The aminoxy group of **Fmoc-AOAc-OH** allows for the formation of a stable oxime linkage with a payload containing an aldehyde or ketone.

Protocol: Conceptual Synthesis of a Drug-Linker Conjugate and ADC Formation

This protocol outlines the conceptual steps for creating an ADC using **Fmoc-AOAc-OH** as part of the linker.

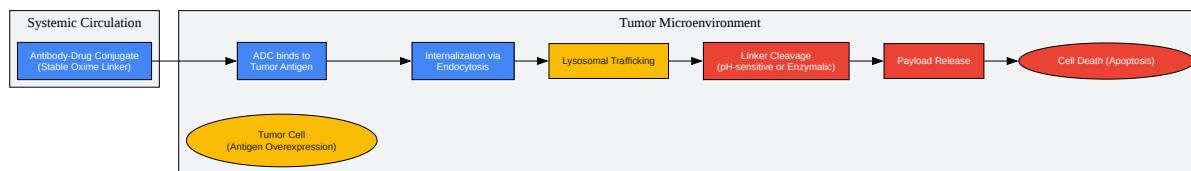
Part 1: Synthesis of the Drug-Linker Intermediate

- **Fmoc Deprotection of Fmoc-AOAc-OH:** Remove the Fmoc group from **Fmoc-AOAc-OH** using standard basic conditions (e.g., piperidine in DMF) to yield aminoxyacetic acid.
- **Coupling to a Linker Moiety (Optional):** The carboxylic acid of aminoxyacetic acid can be coupled to another linker component (e.g., a peptide or a PEG spacer) using standard peptide coupling chemistry. This step allows for the introduction of specific cleavage sites or modification of physicochemical properties.

- Activation of the Carboxylic Acid: Activate the terminal carboxylic acid of the linker-aminoxy moiety (e.g., using NHS/EDC) to form an active ester.
- Conjugation to the Antibody: React the activated linker with the monoclonal antibody. The active ester will typically react with lysine residues on the antibody surface to form a stable amide bond.

Part 2: Conjugation of the Payload

- Preparation of the Payload: The cytotoxic payload should possess a ketone or aldehyde functionality.
- Oxime Ligation: React the aminoxy-functionalized antibody with the ketone- or aldehyde-containing payload under mildly acidic conditions (pH ~4-5) to form a stable oxime linkage.
- Purification: Purify the resulting ADC using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free payload, and other impurities.



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Mechanism of action for an ADC with a cleavable linker.

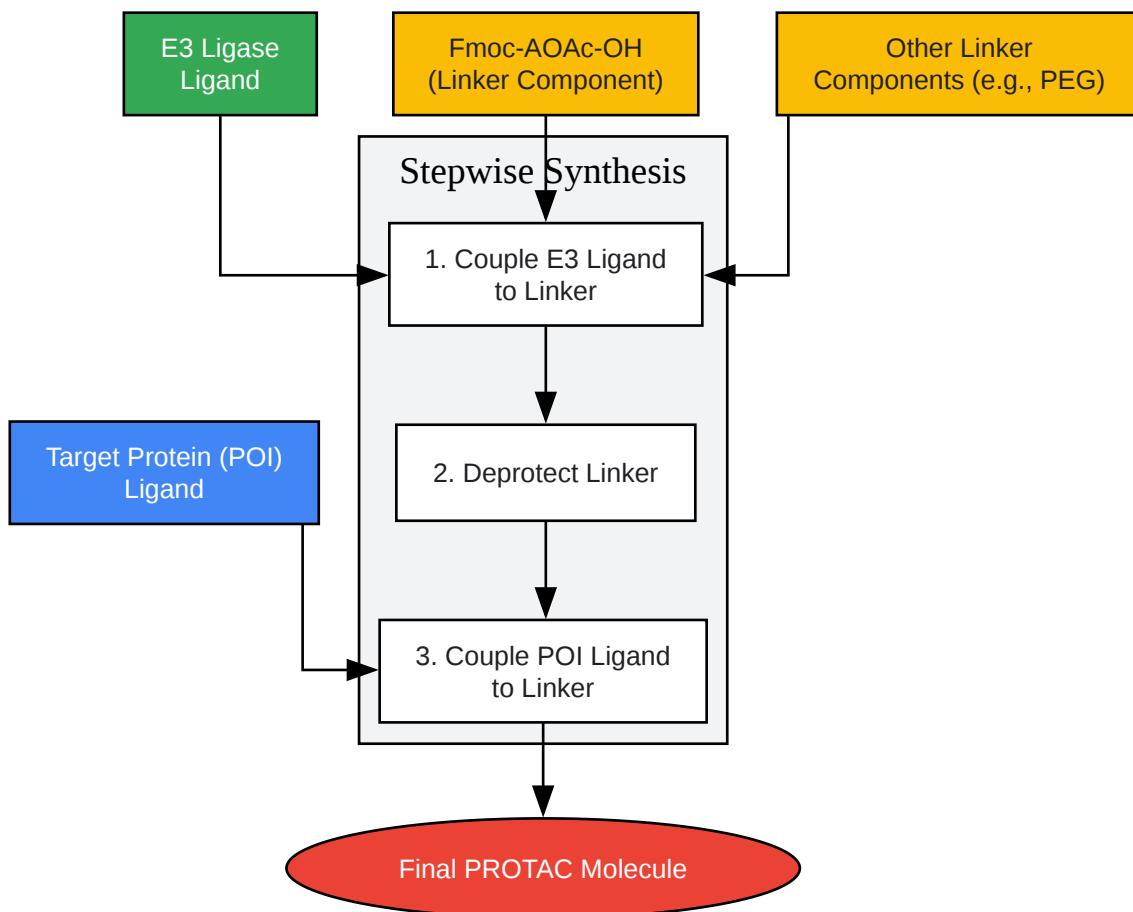
Application 3: PROteolysis TArgeting Chimeras (PROTACs)

Fmoc-AOAc-OH can also be incorporated into the linker of a PROTAC.[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[15][16] A PROTAC consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two.[16] The linker's composition and length are critical for the efficacy of the PROTAC.[17]

Conceptual Workflow for PROTAC Synthesis using Fmoc-AOAc-OH

The synthesis of a PROTAC is a modular process. **Fmoc-AOAc-OH** can be used as a building block to construct the linker.

- **Synthesis of Linker Components:** Synthesize or procure the target protein ligand, the E3 ligase ligand, and the linker components. **Fmoc-AOAc-OH** can be one of these linker components.
- **Stepwise Assembly:** The PROTAC is assembled in a stepwise manner. For example:
 - Couple the E3 ligase ligand to one end of the linker. If using **Fmoc-AOAc-OH**, the carboxylic acid can be activated and reacted with an amine on the E3 ligase ligand.
 - Deprotect the other end of the linker. If using **Fmoc-AOAc-OH**, the Fmoc group would be removed.
 - Couple the target protein ligand to the newly deprotected end of the linker.
- **Purification:** Purify the final PROTAC molecule using chromatography techniques.



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